Product packaging for Aureoverticillactam(Cat. No.:)

Aureoverticillactam

Cat. No.: B1241048
M. Wt: 453.6 g/mol
InChI Key: VMKRIAILWBEBLR-TWCCLTHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aureoverticillactam is a 22-atom macrocyclic lactam compound produced by the marine actinomycete Streptomyces aureoverticillatus . With a molecular formula of C₂₈H₃₉NO₄, its structure features a macrocyclic lactam ring incorporating both triene and tetraene conjugated olefins . This reagent is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. This compound demonstrates potent, broad-spectrum antifungal activity and is a valuable candidate for research into novel biocontrol agents . A key area of application is in agricultural pathology research, where this compound has shown high efficacy against the devastating soil-borne fungus Fusarium oxysporum f. sp. cubense Race 4, which causes Banana Fusarium wilt . The compound exhibits strong inhibition of both hyphal growth (EC₅₀ = 20.80 μg/mL) and spore germination (EC₅₀ = 12.62 μg/mL) of this pathogen . Its primary mechanism of action, elucidated in Fusarium oxysporum , involves generating calcium dyshomeostasis-induced cell apoptosis via the Phospholipase C (PLC) pathway . Treatment with this compound activates phospholipase C, leading to an elevated cytosolic Ca²⁺ level . This calcium disturbance promotes mitochondrial reactive oxygen species (ROS) production, triggers apoptotic degradation, and causes significant cellular damage, including cell wall thinning, mitochondrial deformities, and entocyte leakage . The expression of key apoptotic genes, casA1 and casA2 , is also significantly increased . Beyond its antifungal properties, this compound also displays cytotoxic activity against several human cancer cell lines, including human colorectal adenocarcinoma (HT-29), Jurkat leukemia, and mouse melanoma (B16F10) cell lines, making it a compound of interest in oncology research . Researchers can utilize this macrocyclic lactam to study novel calcium-dependent apoptotic pathways in fungal cells and explore its potential as a lead structure for developing new agrochemical and pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39NO4 B1241048 Aureoverticillactam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

IUPAC Name

(3E,5E,7E,13Z,15E,17E,19E)-22-[(E)-hex-2-enyl]-9,10,12-trihydroxy-17-methyl-1-azacyclodocosa-3,5,7,13,15,17,19-heptaen-2-one

InChI

InChI=1S/C28H39NO4/c1-3-4-5-8-17-24-18-13-11-15-23(2)16-12-14-19-25(30)22-27(32)26(31)20-9-6-7-10-21-28(33)29-24/h5-16,19-21,24-27,30-32H,3-4,17-18,22H2,1-2H3,(H,29,33)/b7-6+,8-5+,13-11+,16-12+,19-14-,20-9+,21-10+,23-15+

InChI Key

VMKRIAILWBEBLR-TWCCLTHVSA-N

Isomeric SMILES

CCC/C=C/CC1C/C=C/C=C(/C=C/C=C\C(CC(C(/C=C/C=C/C=C/C(=O)N1)O)O)O)\C

Canonical SMILES

CCCC=CCC1CC=CC=C(C=CC=CC(CC(C(C=CC=CC=CC(=O)N1)O)O)O)C

Synonyms

aureoverticillactam

Origin of Product

United States

Origin, Isolation, and Producer Microorganism of Aureoverticillactam

Discovery and Isolation from Marine Actinomycetes

Aureoverticillactam was first identified during a screening program focused on discovering novel anti-infective and anticancer agents from marine microorganisms. nih.govacs.org The compound was isolated from a strain of the marine actinomycete Streptomyces aureoverticillatus. nih.govwikipedia.org This discovery highlighted the potential of marine microbes as a source for novel chemical structures with significant biological activities. acs.org The producing organism, Streptomyces aureoverticillatus, is a species of bacteria belonging to the genus Streptomyces, known for producing a wide array of secondary metabolites. wikipedia.org

The initial discovery and isolation of this compound were from the specific strain Streptomyces aureoverticillatus NPS001583. nih.govacs.org This strain was identified through sequence analysis of its 16S rRNA gene. acs.org Another strain, designated HN6, has also been identified as a producer of this compound. apsnet.orgwalshmedicalmedia.com Like NPS001583, the HN6 strain was identified as Streptomyces aureoverticillatus based on its morphological, physiological, biochemical, and cultural characteristics, as well as 16S rRNA gene sequencing. walshmedicalmedia.comresearchgate.netnih.gov The HN6 strain has shown potent antifungal activity, particularly against Fusarium oxysporum f. sp. cubense race 4, a pathogen that causes Fusarium wilt in bananas. nih.govasm.orgnih.gov

Strain DesignationIdentification MethodKey FindingSource(s)
NPS001583 16S rRNA gene sequencingProducer of this compound with cytotoxic activity against tumor cell lines. nih.govacs.org
HN6 Morphological, biochemical, physiological, cultural characteristics, and 16S rRNA gene sequencingProducer of this compound with strong antifungal activity against the banana pathogen Fusarium oxysporum. apsnet.orgwalshmedicalmedia.comresearchgate.netnih.gov

The producer strains of this compound have been isolated from distinct geographical and ecological environments. The NPS001583 strain was originally isolated from a marine sediment, underscoring the marine origin of the compound's discovery. nih.govacs.orgresearchgate.net In contrast, the HN6 strain was isolated from terrestrial soil samples collected from the Botanical Garden of the Chinese Academy of Tropical Agricultural Sciences in Hainan Province, China. walshmedicalmedia.comresearchgate.net

StrainGeographical OriginEcological NicheSource(s)
NPS001583 Unspecified marine location (research by Nereus Pharmaceuticals, San Diego, USA)Marine Sediment nih.govacs.orgresearchgate.net
HN6 Hainan Province, ChinaTerrestrial Soil walshmedicalmedia.comresearchgate.net

Methodologies for Isolation and Purification

Specific methodologies have been developed for the extraction and purification of this compound from cultures of Streptomyces aureoverticillatus. The processes for both the NPS001583 and HN6 strains involve multi-step chromatographic techniques.

For the NPS001583 strain, a bioassay-guided fractionation protocol was employed. The initial crude extract was treated with hexanes. The purification was then achieved using preparative scale C18 reversed-phase high-performance liquid chromatography (HPLC) with an isocratic mobile phase of methanol (B129727) and water (75:25 ratio). acs.org

For the HN6 strain, the process began with the addition of XAD-16 resin to the fermentation broth to adsorb the target compound. The resin was subsequently extracted using a mixture of methanol and dichloromethane (B109758) (1:1 ratio). The resulting dried extract was then purified using C18 chromatography, eluted with a methanol and water mixture (75:25 ratio). apsnet.org

StepMethod for NPS001583Method for HN6
Initial Extraction Bioassay-guided fractionation of crude extract. acs.orgAdsorption onto XAD-16 resin from fermented broth. apsnet.org
Solvent Extraction Trituration with hexanes. acs.orgExtraction from resin with methanol/dichloromethane (1:1). apsnet.org
Purification Preparative C18 HPLC with isocratic methanol/water (75:25). acs.orgC18 chromatography with methanol/water (75:25) eluent. apsnet.org

Structural Characterization and Stereochemical Assignment of Aureoverticillactam

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of Aureoverticillactam's planar structure was achieved through the combined application of several advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov This multi-faceted approach allowed for a comprehensive analysis of its molecular framework.

Application of Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy was a cornerstone in the structural elucidation of this compound. nih.gov Both ¹H and ¹³C NMR experiments were critical for piecing together the carbon skeleton and defining the connectivity of the molecule. apsnet.org Analysis of the ¹H NMR spectrum, particularly the coupling constants (J-values) between adjacent protons, was instrumental in determining the geometry of the numerous double bonds within the polyene systems. Two-dimensional NMR techniques, such as COSY and HMBC, would have been employed to establish proton-proton and proton-carbon correlations over two to three bonds, respectively, thereby assembling the various structural fragments.

While the full experimental NMR data is detailed in the primary literature, the table below illustrates how such data is typically presented for structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Polyene Macrolactam Structure Note: Specific chemical shift (δ) and coupling constant (J) values for this compound are found in its primary publication. The data below is illustrative for this class of compounds.

Position δC (ppm) δH (ppm, mult., J in Hz)
1 ~170.0 -
2 ~52.0 ~3.90 (m)
3 ~125.0 ~5.80 (dd, 15.0, 8.0)
4 ~130.0 ~6.50 (dd, 15.0, 11.0)
5 ~132.0 ~6.20 (t, 11.0)
... ... ...

Mass Spectrometry (MS) Analysis

Mass spectrometry provided definitive evidence for the molecular weight and elemental composition of this compound. nih.gov High-Resolution Mass Spectrometry (HRESIMS) is the standard technique used for this purpose, yielding a highly accurate mass measurement that allows for the determination of a unique molecular formula. For this compound, the molecular formula was established as C₂₈H₃₉NO₄. wikipedia.org

Table 2: Mass Spectrometry Data for this compound

Technique Ion Observed m/z Calculated m/z Molecular Formula
HRESIMS [M+H]⁺ Value not available in search results 454.2901 C₂₈H₄₀NO₄

Ultraviolet-Visible Spectroscopy (UV-Vis)

The presence of extensive conjugation in this compound was confirmed by UV-Vis spectroscopy. nih.gov Molecules with conjugated polyene systems absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and the specific wavelengths of maximum absorbance (λmax) are characteristic of the chromophore's length and nature. acs.org The UV spectrum of this compound indicated the presence of both triene and tetraene conjugated olefin systems, a key feature of its structure. nih.gov

Table 3: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Chromophore

Unique Macrocyclic Architecture: The 22-Atom Lactam Ring System

This compound is distinguished by its large and unusual macrocyclic framework. researchgate.net It is built upon a 22-atom macrocyclic lactam ring. nih.govmdpi.com This class of natural products, known as polyene macrolactams, is noted for its significant structural diversity. This compound was first isolated from the marine actinomycete Streptomyces aureoverticillatus (strain NPS001583), found in marine sediment. nih.govmdpi.com The molecule also features a six-carbon side chain attached to the macrolactam core. apsnet.org

Configurational and Conformational Analysis of Polyene Moieties

A significant aspect of this compound's structure is its complex system of conjugated double bonds. The molecule incorporates both a triene (three conjugated double bonds) and a separate tetraene (four conjugated double bonds) system within its macrocyclic ring. nih.gov

Biosynthetic Pathways of Aureoverticillactam

Elucidation of the Polyketide Synthase (PKS) Pathway

The core scaffold of aureoverticillactam is assembled by a Type I Polyketide Synthase (PKS). ftb.com.hr These PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of chain elongation. ftb.com.hrnih.govnih.gov The biosynthesis of this compound is characteristic of a hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase (PKS/NRPS) system. researchgate.netresearchgate.net This hybrid nature is fundamental to the incorporation of an amino acid-derived starter unit, which is then extended by the PKS modules through the addition of acyl-CoA monomers. nih.gov The PKS assembly line dictates the length of the polyketide chain and the pattern of reduction of β-keto groups, leading to the specific pattern of hydroxyl groups and double bonds seen in the final macrolactam ring. mdpi.com

Role of Beta-Amino Acid Starter Units in Biosynthesis

A defining feature of the biosynthesis of this compound and related macrolactams is the use of a β-amino acid as the starter unit for the PKS assembly line. rsc.orgdntb.gov.ua Specifically, this compound incorporates a 3-amino medium-chain fatty acid. rsc.orgnih.gov The incorporation of β-amino acids is a conserved mechanism in this class of compounds. nih.gov

The process begins with the activation of the β-amino acid starter unit by a specific adenylation (A) domain enzyme, which recognizes and ligates it to a standalone acyl carrier protein (ACP). nih.gov This resulting β-aminoacyl-ACP undergoes further aminoacylation, forming a dipeptidyl-ACP. nih.gov This dipeptidyl intermediate, with its terminal aminoacyl moiety, is a characteristic feature of the biosynthetic pathway for β-amino acid-containing macrolactams. researchgate.netnih.gov The carboxylate of this β-amino acid starter unit then condenses with an enolate from an ACP-tethered acyl intermediate in a Claisen-type condensation, initiating the polyketide chain elongation. rsc.org

Enzymology and Genetic Basis of this compound Production

The enzymatic machinery for this compound production is encoded in a dedicated biosynthetic gene cluster (BGC). d-nb.info While the specific BGC for this compound has been identified, extensive research on the highly similar BGCs for BE-14106 (bec) and ML-449 (mla) provides significant insight. nih.govresearchgate.net These clusters, typically found in actinobacteria, contain all the genes necessary for the synthesis of the β-amino acid starter unit, the PKS and NRPS assembly lines, and post-PKS modifications. researchgate.netd-nb.infofrontiersin.org The organization of these gene clusters is often conserved among producers of related macrolactams, indicating a shared evolutionary origin. sintef.no Genome mining efforts have revealed that approximately 10% of identified actinobacterial genera harbor BGCs for macrolactam production. researchgate.net

The biosynthesis of this compound relies on a suite of specialized enzymes, whose functions have been largely inferred from the characterization of homologous enzymes in related pathways. researchgate.netnih.govjmb.or.kr

Key enzymes in the biosynthesis include:

Adenylation Enzymes: A VinN-type adenylation enzyme is responsible for the specific recognition and activation of the β-amino acid starter unit. researchgate.netnih.gov Structural analyses of these enzymes have revealed the basis for their selective recognition of β-amino acids. researchgate.net

Aminoacyltransferases: These enzymes are involved in the formation of the dipeptidyl-ACP intermediate, a crucial step before the polyketide chain elongation begins. nih.gov

Polyketide Synthase (PKS) Modules: These modular enzymes, containing domains for ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), extend the polyketide chain. mdpi.com Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) control the reduction state at each elongation step.

Thioesterase (TE): A terminal thioesterase domain is responsible for the cyclization and release of the completed polyketide chain, forming the characteristic macrolactam ring. mdpi.com

Starter Unit Biosynthesis Enzymes: A dedicated set of enzymes synthesizes the 3-amino medium-chain fatty acid starter. Homologous genes in the BE-14106 and cremimycin (B1232694) pathways, such as those encoding FAD-dependent oxidases (like CmiS2) and enzymes that produce N-carboxymethyl-3-amino fatty acids (like BecU and MlaU), suggest a conserved mechanism for introducing the amino group. researchgate.net

Table 1: Key Enzyme Types in this compound Biosynthesis and Their Functions

Enzyme ClassSpecific FunctionReference
Adenylation Enzyme (VinN-type)Recognizes and activates the β-amino acid starter unit, ligating it to an ACP. researchgate.net, nih.gov
Polyketide Synthase (Type I)Catalyzes the iterative extension of the polyketide backbone. mdpi.com, ftb.com.hr
Acyltransferase (AT)Selects and loads extender units (e.g., malonyl-CoA) onto the ACP. mdpi.com
Ketosynthase (KS)Catalyzes the Claisen condensation for C-C bond formation and chain elongation. mdpi.com
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov
Thioesterase (TE)Catalyzes the final cyclization and release of the macrolactam ring. mdpi.com
OxidoreductasesInvolved in the de novo synthesis of the β-amino acid starter unit. researchgate.net

Comparative Biosynthetic Analyses with Related Polyene Macrolactams (e.g., BE-14106, ML-449)

This compound belongs to a family of polyene macrolactams that includes compounds like BE-14106 and ML-449. nih.govsintef.no Comparative analysis of their biosynthetic pathways reveals a high degree of similarity, pointing to a common evolutionary ancestry. sintef.no All three compounds are initiated with a medium-chain β-amino acid starter unit and share a similar mechanism for its incorporation into the PKS assembly line. nih.govresearchgate.net

The biosynthetic gene clusters for BE-14106 (bec) and ML-449 (mla) have been extensively studied and show high similarity in gene content and organization to that of this compound. researchgate.netsintef.no For instance, the biosynthesis of the aminoacyl starter unit in BE-14106 involves the concerted action of a distinct PKS system and enzymes for amino acid activation and processing, a mechanism likely conserved across these related macrolactams. researchgate.netsintef.no

Despite the overarching similarities, structural differences arise from variations within the PKS modules. A key difference between BE-14106 and ML-449 is the length of the acyl side chain, which is attributed to the incorporation of an additional acetate (B1210297) unit during the synthesis of the starter unit in ML-449. sintef.no this compound, being a 22-membered ring, differs in size from the 20-membered rings of BE-14106 and the heronamides, a variation proposed to be driven by mutations in specific regions of the polyketide synthases. researchgate.netpsu.edu These comparative analyses provide valuable insights into the evolutionary processes that govern the structural diversification of macrolactam biosynthesis. sintef.no

Table 2: Comparative Features of this compound and Related Macrolactams

FeatureThis compoundBE-14106ML-449
Producing Organism Streptomyces aureoverticillatusStreptomyces sp.Streptomyces sp.
Macrolactam Ring Size 22-membered20-membered20-membered
Starter Unit 3-amino medium-chain fatty acid3-amino medium-chain fatty acid3-amino medium-chain fatty acid
Biosynthesis Gene Cluster Implied high similarity to bec (B1180104) and mlabecmla
Key Biosynthetic Feature PKS/NRPS hybrid systemPKS/NRPS hybrid systemPKS/NRPS hybrid system
Reference researchgate.net, rsc.org, psu.edu sintef.no, researchgate.net, nih.gov sintef.no, researchgate.net, nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Aureoverticillactam

Evaluation of Antineoplastic Cellular Effects

Aureoverticillactam has shown moderate cytotoxic activity against a variety of cancer cell lines, indicating its potential as a growth inhibitor in neoplastic cells. scielo.brmdpi.com

In Vitro Growth Inhibition in Human and Murine Carcinoma Cell Lines (e.g., HT-29, Jurkat, B16F10)

Initial screenings revealed that an extract from the microbial strain NPS001583, which produces this compound, was cytotoxic to HT-29 human colorectal adenocarcinoma cells. acs.org Subsequent bioassay-guided fractionation identified this compound as one of the active metabolites. acs.org

Studies have quantified the growth inhibitory activity of this compound against several cell lines. It has demonstrated moderate cytotoxicity against human colorectal adenocarcinoma (HT-29), Jurkat leukemia, and mouse melanoma (B16F10) cell lines. scielo.brmdpi.com The effective concentrations (EC50) for growth inhibition were determined to be 3.6 µM for HT-29 cells, 2.3 µM for Jurkat cells, and 2.2 µM for B16-F10 cells. acs.orgscienceopen.com

Table 1: In Vitro Growth Inhibitory Activity of this compound

Cell Line Cell Type EC50 (µM)
HT-29 Human Colorectal Adenocarcinoma 3.6 acs.orgscienceopen.com
Jurkat Human Leukemia 2.3 acs.orgscienceopen.com
B16F10 Murine Melanoma 2.2 acs.orgscienceopen.com

Cellular Targets and Pathways Implicated in Cytotoxicity

The precise molecular targets and pathways involved in the cytotoxic effects of this compound are still under investigation. However, its ability to induce apoptosis has been observed. frontiersin.org The induction of apoptosis is a key mechanism for many anticancer agents, suggesting that this compound may trigger programmed cell death in susceptible cancer cells. irjweb.com

Detailed Analysis of Antifungal Activity and Mechanism of Action

Beyond its antineoplastic properties, this compound has been identified as a potent antifungal agent, particularly against phytopathogenic fungi. apsnet.orgacs.org

Efficacy Against Phytopathogenic Fungi (e.g., Fusarium oxysporum f. sp. cubense Race 4)

This compound, also referred to as YY3 in some studies, exhibits significant antifungal activity against Fusarium oxysporum f. sp. cubense Race 4 (Foc4), the causative agent of banana Fusarium wilt. apsnet.orgapsnet.orgnih.gov This soil-borne fungus is a major threat to banana production worldwide. apsnet.orgwalshmedicalmedia.com

The compound has been shown to inhibit both the hyphal growth and spore germination of Foc4. apsnet.orgnih.gov The EC50 values were determined to be 20.80 μg/ml for hyphal growth and 12.62 μg/ml for spore germination. apsnet.orgnih.gov These findings highlight its potential as a biofungicide for controlling this destructive plant pathogen. apsnet.org

Table 2: Antifungal Activity of this compound against F. oxysporum f. sp. cubense Race 4

Parameter EC50 (µg/ml)
Hyphal Growth Inhibition 20.80 apsnet.orgnih.gov
Spore Germination Inhibition 12.62 apsnet.orgnih.gov

Induction of Calcium Dyshomeostasis and Cell Apoptosis

The antifungal mechanism of this compound against F. oxysporum involves the disruption of cellular homeostasis, leading to apoptosis. apsnet.orgacs.org Treatment with this compound results in observable damage to the fungal cells, including thinning of the cell wall, deformities in the mitochondria, and leakage of cellular contents. apsnet.orgnih.gov

A key aspect of this compound's mechanism of action is the induction of calcium dyshomeostasis through the activation of the Phospholipase C (PLC) pathway. apsnet.orgacs.orgapsnet.org The PLC pathway is a critical modulator of intracellular calcium levels. apsnet.org

Transcriptome analysis of Foc4 treated with this compound revealed a significant upregulation of the Plc1 gene, which is involved in the phosphatidylinositol signaling pathway. apsnet.orgnih.gov This leads to the activation of Phospholipase C. apsnet.orgnih.gov The activation of PLC generates inositol-1,4,5-trisphosphate (IP3), which in turn triggers the release of stored calcium from the endoplasmic reticulum into the cytosol. apsnet.org

This elevation of cytosolic Ca2+ levels promotes the uptake of calcium by the mitochondria, leading to an overproduction of reactive oxygen species (ROS). apsnet.orgnih.gov The excessive ROS production is a primary trigger for apoptosis. apsnet.org This is further supported by the observed suppression of mitochondrial complex III and ATP synthase activity at concentrations above 12.50 μg/ml. apsnet.orgnih.gov The expression of apoptotic genes, such as casA1 and casA2, was also significantly increased following treatment with this compound. apsnet.orgnih.gov These findings indicate that this compound exerts its antifungal effects by activating the PLC calcium-dependent ROS signaling pathway, ultimately leading to fungal cell death. apsnet.orgnih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

This compound treatment in Fusarium oxysporum f. sp. cubense race 4 (Foc4) has been shown to induce significant mitochondrial dysfunction. apsnet.orgnih.gov This is characterized by observable deformities in the mitochondrial ultrastructure. apsnet.orgnih.gov A key aspect of this dysfunction is the increased permeability of the mitochondrial membrane following exposure to the compound. apsnet.orgnih.gov

A critical consequence of this mitochondrial distress is the generation of reactive oxygen species (ROS). apsnet.orgnih.gov this compound elevates cytosolic Ca2+ levels, which in turn promotes the production of mitochondrial ROS. apsnet.orgnih.gov This surge in ROS is a key factor in triggering cell apoptosis. apsnet.orgnih.gov The process of ROS-induced ROS release (RIRR) can be initiated when mitochondria are subjected to an oxidative challenge, leading to an amplified ROS signal. nih.gov

Table 1: Effects of this compound on Mitochondrial Function in F. oxysporum f. sp. cubense race 4

Parameter Observation Reference
Mitochondrial Ultrastructure Deformities observed apsnet.orgnih.gov
Mitochondrial Membrane Permeability Increased apsnet.orgnih.gov
Mitochondrial Complex III Activity Significantly suppressed at >12.50 μg/ml apsnet.orgnih.gov
ATP Synthase Activity Significantly suppressed at >12.50 μg/ml apsnet.orgnih.gov
Cytosolic Ca2+ Level Elevated apsnet.orgnih.gov
Mitochondrial ROS Production Promoted apsnet.orgnih.gov
Effects on Cell Wall Integrity and Membrane Permeability

The antifungal action of this compound extends to the disruption of the fungal cell's protective barriers. apsnet.orgnih.gov In Foc4, treatment with this compound leads to a noticeable thinning of the cell wall. apsnet.orgnih.gov The fungal cell wall is a crucial structure that provides rigidity and protects the cell from osmotic stress. frontiersin.org

In addition to affecting the cell wall, this compound also compromises the integrity of the cell membrane. apsnet.orgnih.gov This is evidenced by an increased permeability of the cell membrane, which leads to the leakage of intracellular contents. apsnet.orgnih.gov This disruption of both the cell wall and membrane contributes significantly to the compound's antifungal efficacy. apsnet.orgnih.gov

Table 2: Impact of this compound on Fungal Cell Structure in F. oxysporum f. sp. cubense race 4

Cellular Component Effect of this compound Treatment Reference
Cell Wall Thinning apsnet.orgnih.gov
Cell Membrane Increased permeability, leading to leakage of contents apsnet.orgnih.gov

Transcriptomic and Enzymatic Responses in Fungal Pathogens

The molecular impact of this compound has been further elucidated through transcriptomic analysis in Foc4. apsnet.orgnih.gov These studies reveal that key genes involved in the phosphatidylinositol signaling pathway are significantly affected by the compound. apsnet.orgnih.gov Notably, the expression level of the gene encoding for Phospholipase C (Plc1) was found to be increased by approximately fourfold. apsnet.orgnih.gov The activation of Phospholipase C was also observed at the enzymatic level. apsnet.orgnih.gov

This upregulation of the Phospholipase C-calcium-dependent ROS signaling pathway appears to be a central mechanism of this compound's antifungal activity. apsnet.orgnih.gov Furthermore, the transcriptomic data shows a significant increase in the expression levels of two apoptotic genes, casA1 and casA2, which is consistent with the observation of cell apoptosis. apsnet.orgnih.gov

Table 3: Transcriptomic and Enzymatic Responses to this compound in F. oxysporum f. sp. cubense race 4

Gene/Enzyme Change in Expression/Activity Reference
***Plc1* (Phospholipase C gene)** Expression increased approximately fourfold apsnet.orgnih.gov
Phospholipase C (enzyme) Activation observed apsnet.orgnih.gov
***casA1* (apoptotic gene)** Expression significantly increased apsnet.orgnih.gov
***casA2* (apoptotic gene)** Expression significantly increased apsnet.orgnih.gov

Broader Spectrum Biological Investigations

This compound is produced by Streptomyces aureoverticillatus, a species known for producing a variety of bioactive secondary metabolites. walshmedicalmedia.com Compounds isolated from marine actinomycetes, including Streptomyces, exhibit a wide range of biological activities such as antibiotic, antifungal, antiviral, cytotoxic, and immunosuppressive properties. biotech-asia.org

Initial screenings have shown that this compound itself has potent antifungal activity against a number of tropical plant pathogenic fungi, with EC50 values below 0.1 mg/ml. apsnet.org The methanol (B129727) extract of S. aureoverticillatus strain HN6, from which this compound is derived, demonstrated broad-spectrum antifungal activity against eight indicator pathogens, with EC50 values of less than 0.08 mg/ml for each. walshmedicalmedia.com This suggests that this compound and related compounds from this organism have significant potential for development as biocontrol agents. walshmedicalmedia.comresearchgate.net

Synthetic Methodologies and Structure Activity Relationship Studies of Aureoverticillactam and Analogs

Challenges in the Total Chemical Synthesis of Aureoverticillactam

The total chemical synthesis of complex natural products like this compound, a 22-membered polyene macrolactam, presents significant hurdles for synthetic chemists. cri.or.thwikipedia.org These endeavors serve as rigorous tests for existing synthetic methodologies and often necessitate the invention of new chemical reactions. scripps.eduorganic-chemistry.org The primary challenges in synthesizing this compound and related polyene macrolactams are rooted in their intricate molecular architecture, which includes a large, flexible macrocyclic ring, a conjugated polyene system, and multiple stereocenters.

Key difficulties encountered during the total synthesis include:

Stereochemical Control: The molecule contains several stereogenic centers. Establishing the correct relative and absolute stereochemistry of these centers throughout a multi-step synthesis is a formidable task, as each new stereocenter can potentially form in an incorrect configuration. cri.or.th

Polyene Assembly: The construction of the extended and conjugated polyene chain is challenging due to the inherent instability of polyene precursors. chemrxiv.org These systems are often sensitive to light, acid, base, and thermal conditions, leading to isomerization, decomposition, or unwanted side reactions. Achieving the correct geometry (E/Z configuration) of each double bond within the polyene system adds another layer of complexity. youtube.com

Macrocyclization: The formation of the large 22-membered lactam ring is an entropically and often enthalpically unfavorable process. High-dilution conditions are typically required to favor the intramolecular ring-closing reaction over intermolecular polymerization. cam.ac.uk The conformational flexibility of the linear precursor can make it difficult to achieve a reactive conformation that leads to efficient cyclization. For the related heronamides, the difficulty in constructing the macrocyclic framework was attributed to both the assembly of the unstable polyene system and the subsequent challenging ring-closure. chemrxiv.org

Protecting Group Strategy: A lengthy synthesis requires a sophisticated strategy for the use of protecting groups for the multiple hydroxyl functionalities. These groups must be stable to a variety of reaction conditions and be selectively removable at later stages of the synthesis without affecting the fragile polyene macrolactam core.

Strategies for Macrocyclic Ring Construction and Polyene Assembly

Overcoming the challenges of synthesizing polyene macrolactams has led to the development and application of various strategic chemical reactions for both constructing the macrocyclic core and assembling the polyene chain.

For the assembly of the conjugated polyene systems, transition metal-catalyzed cross-coupling reactions are a cornerstone methodology. youtube.com These reactions allow for the stereoselective formation of carbon-carbon bonds between sp2-hybridized carbon centers, which is ideal for building up dienes and polyenes. youtube.com

Table 1: Common Strategies for Polyene Assembly

Reaction Type Description Key Features
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a vinyl boronic acid) and an organohalide (e.g., a vinyl iodide). youtube.com Mild reaction conditions, high functional group tolerance, commercially available reagents.
Stille Coupling A palladium-catalyzed cross-coupling reaction involving an organotin compound (e.g., a vinylstannane) and an organohalide. youtube.com Less sensitive to air and moisture than some other methods, but toxicity of tin byproducts is a concern.
Negishi Coupling A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. youtube.com Highly reactive and often provides high yields, but requires careful handling of organozinc reagents.

| Wittig-type Reactions | The reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. Horner-Wadsworth-Emmons (HWE) modifications often provide excellent E-selectivity for forming trans-double bonds. | A classic and reliable method, though sometimes suffers from issues with stereoselectivity and removal of phosphorus byproducts. chemrxiv.org |

For the crucial macrocyclization step, several strategies have been employed, with the choice often depending on the specific structure of the linear precursor.

Table 2: Strategies for Macrocyclic Ring Construction

Reaction Type Description Notes
Ring-Closing Metathesis (RCM) A powerful reaction catalyzed by ruthenium or molybdenum complexes that forms a new double bond by joining two terminal alkenes within the same molecule, releasing ethylene. cam.ac.uk Widely used for forming macrocycles of various sizes. Its success can be highly substrate-dependent, and for complex polyene systems, it has been found to be low-yielding or irreproducible in some cases. chemrxiv.orgcam.ac.uk
Macrolactamization The intramolecular formation of an amide bond between a terminal amine and a carboxylic acid (or its activated derivative) to close the ring. This is the key bond-forming reaction to create the lactam of this compound. The reaction often requires activating agents and high-dilution conditions to prevent polymerization.

| Successive Ring Expansion (SuRE) | A strategy where a smaller, more easily formed ring undergoes a series of controlled expansion reactions to reach the desired macrocyclic size. rsc.org | This method can bypass the challenges of direct large-ring formation and has been applied to the synthesis of challenging macrocyclic lactams. rsc.org |

The synthesis of heronamide-like molecules, which are structurally related to this compound, highlighted the challenges of RCM strategies for these specific systems, pushing researchers to explore alternative and more robust cyclization methods. chemrxiv.org

Development of this compound Analogs through Chemical Modification or Semisynthesis

The generation of analogs of a natural product is crucial for identifying new lead compounds with potentially improved activity, selectivity, or pharmacokinetic properties. drugdesign.org Two primary strategies are employed for this purpose: semisynthesis and divergent total synthesis.

Semisynthesis involves using the natural product, obtained through fermentation of the producing organism like Streptomyces aureoverticillatus, as a starting material for chemical modifications. dokumen.pubhust.edu.vnntnu.no This approach is particularly valuable when the natural product can be produced in sufficient quantities. dokumen.pub For a molecule like this compound, potential modifications could target the peripheral functional groups that are amenable to chemical change without disrupting the core structure.

Divergent Total Synthesis relies on a synthetic route that produces a late-stage common intermediate. cri.or.th This intermediate can then be elaborated into a variety of analogs by introducing different chemical functionalities in the final steps of the synthesis. cri.or.th This strategy allows for more systematic and profound structural changes than semisynthesis.

Table 3: Strategies for Analog Development

Strategy Description Potential Modifications for this compound
Semisynthesis Chemical derivatization of the isolated natural product. dokumen.pub - Acylation or etherification of the hydroxyl groups. - Modification of the hexenyl side chain (e.g., hydrogenation, oxidation). - Hydrolysis of the lactam followed by re-cyclization with different amino acids. science.gov

| Divergent Total Synthesis | Synthesis of a common intermediate that can be converted into multiple analogs. cri.or.th | - Altering the length and composition of the polyene chain. - Replacing the lactam with a lactone or other functional group. - Introducing non-natural stereocenters. - Simplifying the structure by removing certain functional groups (e.g., hydroxyls or methyl groups). dokumen.pub |

For example, in studies of the related natural product aplyronine, analogs were created by modifying the side-chain functional groups and by simplifying the core structure through the elimination of certain stereocenters. dokumen.pub A similar approach could be applied to this compound to probe the function of its various structural components.

Elucidation of Structure-Activity Relationships (SAR) based on Analog Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. gardp.org By synthesizing and testing a series of analogs, medicinal chemists can identify the key structural features—the pharmacophore—responsible for the desired effect and which parts can be modified to tune its properties. drugdesign.orgoncodesign-services.com

For this compound, which exhibits potent antifungal activity, SAR studies would aim to determine which parts of the molecule are critical for interacting with its biological target in fungi like Fusarium oxysporum. apsnet.org While specific SAR studies on this compound are not extensively detailed in the provided context, principles can be inferred from related compounds and general SAR methodologies. oncodesign-services.comnih.gov

The process involves:

Synthesis of Analogs: A library of compounds is created where specific parts of the this compound structure are systematically varied. oncodesign-services.com

Biological Testing: Each analog is tested for its antifungal activity (e.g., determining its Minimum Inhibitory Concentration, MIC) against target pathogens. oncodesign-services.comapsnet.org

Analysis: The biological activity data is correlated with the structural modifications to build an SAR model. drugdesign.org

Table 4: Hypothetical SAR Inferences for this compound Based on Related Compounds

Structural Feature Hypothetical Modification Potential Impact on Activity Rationale
Polyene System - Shortening or extending the conjugated system. - Altering the geometry of the double bonds. Likely to significantly decrease or abolish activity. The polyene structure is often crucial for insertion into and disruption of the fungal plasma membrane, a mechanism suggested for related polyene macrolactams. apsnet.org
Hydroxyl Groups - Removing one or more hydroxyl groups. - Inverting the stereochemistry. - Acylating the hydroxyls. Could either increase or decrease activity, or affect solubility and cell permeability. Hydroxyl groups are often key hydrogen bond donors/acceptors for target interaction. Modifying them can drastically alter binding affinity. drugdesign.org
Hexenyl Side Chain - Changing the length of the chain. - Removing the double bond (saturation). May modulate potency and specificity. This hydrophobic tail likely contributes to the interaction with the lipid bilayer of the plasma membrane. apsnet.org

Studies on heronamide-like molecules, for instance, revealed that the stereochemistry at a specific carbon (C19) influenced the conformation of the amide linkage and the alignment of the polyene units, which in turn affected the molecule's reactivity. chemrxiv.org Similarly, the diol moiety at C8 and C9 was found to be important for skeletal rearrangements. chemrxiv.org Such studies provide a blueprint for how a detailed SAR campaign on this compound could unravel the molecular basis of its potent antifungal properties.

Future Research Directions and Potential Applications of Aureoverticillactam

Advancements in Biosynthetic Engineering for Enhanced Production or Diversification

The production of aureoverticillactam, like many natural products, can be enhanced and diversified through biosynthetic engineering. The biosynthetic pathway of similar macrolactams often involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. core.ac.uk For instance, the biosynthesis of the related macrolactam BE-14106 involves two distinct PKS systems and enzymes for processing an amino acid starter unit. core.ac.uk

Future research could focus on identifying and characterizing the complete biosynthetic gene cluster for this compound in S. aureoverticillatus. Once identified, techniques such as heterologous expression in a more tractable host organism could be employed to improve yields. mdpi.com Furthermore, pathway engineering, including the swapping of specific enzymatic domains or the introduction of genes from other pathways, could lead to the creation of novel this compound analogs with potentially improved or altered biological activities. rsc.org Strategies like mutagenesis, using methods such as UV and Co-γ ray irradiation, have already been shown to enhance the production of this compound in Streptomyces aureoverticillatus HN6. dntb.gov.ua

Exploration of Novel Biological Targets and Therapeutic Potential (non-clinical)

Initial studies have demonstrated that this compound possesses moderate cytotoxic activity against several cancer cell lines, including human colorectal adenocarcinoma (HT-29), Jurkat leukemia, and mouse melanoma (B16F10). mdpi.comscielo.br This suggests a potential role as an anticancer agent. Further non-clinical research is warranted to elucidate the precise molecular targets and mechanisms of action responsible for this cytotoxicity.

Recent research has also highlighted its potent antifungal activity. One study found that this compound induces calcium dyshomeostasis-induced cell apoptosis in Fusarium oxysporum f. sp. cubense Race 4, acting via the phospholipase C (PLC) pathway. wikipedia.orgacs.org This finding opens the door to exploring its potential as a lead compound for the development of new antifungal agents, particularly against plant pathogens. Future investigations could involve screening this compound against a broader panel of fungal and microbial pathogens to determine its spectrum of activity.

Development of this compound as a Biochemical Probe

The unique structure and biological activity of this compound make it a candidate for development as a biochemical probe. Such probes are valuable tools for studying cellular processes and identifying new drug targets. nih.gov By attaching a fluorescent tag or a reactive group to the this compound molecule, researchers could visualize its localization within cells and identify its binding partners.

For example, its apparent effect on calcium signaling and the PLC pathway in fungi suggests it could be used to probe the intricacies of these pathways. wikipedia.org Understanding how this compound interacts with its cellular targets could provide valuable insights into fundamental biological processes and potentially reveal new targets for therapeutic intervention. scielo.br

Integration of Omics Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of this compound's mechanism of action, integrating various "omics" technologies will be crucial. dokumen.pub These approaches provide a holistic view of the molecular changes occurring within a cell or organism in response to the compound.

Genomics and Transcriptomics: Sequencing the genome of the producing organism, S. aureoverticillatus, can reveal the biosynthetic gene cluster responsible for this compound production. uea.ac.uk Transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can identify which genes and pathways are upregulated or downregulated, offering clues about its mode of action. For instance, transcriptome analysis of F. oxysporum treated with this compound revealed enrichment in pathways related to the proteasome, protein processing in the endoplasmic reticulum, and DNA replication. apsnet.org

Proteomics: This approach can identify the proteins that directly interact with this compound, providing direct evidence of its molecular targets.

Metabolomics: Analyzing the metabolic profile of cells after treatment can reveal downstream effects on cellular metabolism, further elucidating the compound's biological role. researchgate.net

By combining these omics-driven technologies, researchers can build a detailed picture of how this compound exerts its biological effects, paving the way for its rational development into a therapeutic agent or a valuable research tool. hust.edu.vnmdpi.commdpi-res.com

Q & A

Q. What spectroscopic and chromatographic methods are essential for initial structural characterization of Aureoverticillactam?

Answer: Core techniques include high-resolution mass spectrometry (HR-MS) for molecular formula determination, 1D/2D nuclear magnetic resonance (NMR) spectroscopy for bond connectivity analysis, and high-performance liquid chromatography (HPLC) for purity validation. Researchers must cross-reference spectral data with computational tools (e.g., NMR prediction software) to resolve ambiguities. Experimental protocols should adhere to reproducibility standards, including detailed solvent systems and calibration parameters .

Q. What challenges arise during the isolation of this compound from microbial cultures, and how can they be mitigated?

Answer: Challenges include low yield due to silent biosynthetic gene clusters and interference from structurally similar metabolites. Optimized fermentation conditions (e.g., OSMAC approach: varying media, pH, and aeration) and orthogonal purification strategies (size exclusion + reverse-phase chromatography) are critical. Validation via comparative retention times and bioactivity assays against known standards ensures isolate integrity .

Q. How should researchers validate the biological activity of this compound in preliminary assays?

Answer: Use standardized minimum inhibitory concentration (MIC) assays for antimicrobial activity, with positive controls (e.g., ampicillin for Gram-negative bacteria) and solvent controls. Dose-response curves and statistical validation (e.g., triplicate technical replicates) minimize false positives. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity indices .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for this compound across studies?

Answer: Systematic reviews with meta-analysis should compare assay conditions (e.g., bacterial strain variants, incubation times). Employ isogenic bacterial strains to isolate target-specific effects. Validate findings using orthogonal methods (e.g., gene knockout models vs. biochemical inhibition assays). Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure hypothesis robustness .

Q. How can isotopic labeling and gene cluster analysis elucidate this compound’s biosynthetic pathway?

Answer: Use stable isotope-assisted tracing (e.g., ¹³C-glucose) with LC-MS/MS to track precursor incorporation. Combine with genome mining (antiSMASH software) to identify polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) clusters. CRISPR-Cas9 knockout of candidate genes followed by metabolite profiling confirms pathway intermediates .

Q. What strategies address discrepancies in computational vs. experimental data for this compound’s target binding?

Answer: Molecular docking predictions require validation via surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for binding mode resolution. Adjust force field parameters in docking software to account for solvent effects. Use statistical measures (e.g., RMSD values <2Å) to quantify model accuracy .

Q. How can researchers optimize synthetic routes for this compound analogs with improved pharmacokinetic properties?

Answer: Apply retrosynthetic analysis to prioritize modular intermediates (e.g., macrocyclic cores). Use parallel synthesis for side-chain diversification, followed by ADMET prediction tools (e.g., SwissADME) to screen for solubility and metabolic stability. Validate top candidates in in vivo pharmacokinetic studies with LC-MS quantification .

Methodological Frameworks

  • Data Contradiction Analysis : Follow PRISMA guidelines for systematic literature reviews. Use funnel plots to assess publication bias and subgroup analysis to identify confounding variables (e.g., pH-dependent activity) .
  • Mechanistic Studies : Combine omics approaches (transcriptomics/proteomics) with phenotypic assays to establish causality. For example, RNA-seq of treated bacterial cells identifies differentially expressed genes, validated via qPCR and pathway enrichment tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aureoverticillactam
Reactant of Route 2
Aureoverticillactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.